2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
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Overview
Description
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNS. It is a solid or semi-solid or liquid or lump substance . This compound is used as an intermediate in the synthesis of antiplatelet drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydrothieno pyridine ring with a bromine atom attached at the 2-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 218.12 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Chloro and Bromo Derivatives
Pyridine hydrochloride has been utilized for the synthesis of chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline. This demonstrates its efficiency in generating chloro derivatives, which are crucial intermediates in pharmaceutical and agrochemical manufacturing processes. For instance, 7-bromo-8-hydroxyquinoline was almost quantitatively converted into 7-chloro-8-hydroxyquinoline, showcasing the scope of reactions possible with pyridine hydrochloride as a reagent (Mongin et al., 1996).
Halogenation of Thienopyridines
Direct halogenation of thieno[2,3-b]pyridine to its 3-chloro, 3-bromo, and 3-iodo derivatives has been achieved using elemental halogen, silver sulfate, and sulfuric acid. This highlights the compound's role in synthesizing halogenated derivatives, which are valuable for further chemical transformations and in the development of novel organic compounds with potential biological activities (Klemm et al., 1974).
Antimicrobial Activities
Research into benzofuran-based heterocycles has shown that treatment of 2-bromoacetylbenzofuran with pyridine produces pyridinium bromide, which further reacts to give compounds with anticonvulsant and anti-inflammatory activities. This indicates the potential use of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in the synthesis of biologically active molecules that could serve as leads for the development of new therapeutic agents (Dawood et al., 2006).
Synthesis of Pyridine Derivatives
The compound has also been used in the synthesis of pyridine derivatives, such as 2,5-bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine, through a series of reactions including Williamson, hydrolysis, and Sonogashina reaction. These derivatives are important for the development of materials with specific optical and electronic properties, showcasing the compound's versatility in materials science applications (Hou Hao-qing, 2010).
Mechanism of Action
Target of Action
Similar thienopyridine derivatives have been found to exhibit a range of activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic .
Mode of Action
Some compounds in the same family have been reported to inhibit cancer cell growth and exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .
Biochemical Pathways
Based on the reported mode of action, it can be inferred that the compound may affect pathways related to cell division and growth, given its potential interaction with tubulin .
Result of Action
Based on the reported mode of action, it can be inferred that the compound may inhibit cell division and growth, potentially leading to the death of cancer cells .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCPPWLDNBGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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